5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is an organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 1st and 3rd positions, and a pyrazolo[3,4-b]pyridine core structure. It is a solid substance that is typically used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products formed are substituted pyrazolopyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The major products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the presence of both bromine and two methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5-3-6(9)8(13)10-7(5)12(2)11-4/h3H,1-2H3,(H,10,13) |
InChI Key |
WQOSYYGMLNQREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=O)N2)Br)C |
Origin of Product |
United States |
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